Cochinchinenin is a novel chalcone dimer first isolated from the red resin of Dracaena cochinchinensis (Lour.) S.C. Chen, also known as Chinese dragon's blood. [, ] This resin, a traditional Chinese medicine, is known for its diverse pharmacological activities. [, ] Cochinchinenin belongs to the flavonoid family, specifically a subclass of chalcone oligomers. [, ] It is one of the active constituents contributing to the pharmacological effects of dragon's blood. []
Molecular Structure Analysis
Cochinchinenin is a dimer composed of two chalcone units linked through a propane bridge. [, ] Structural analysis using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and MS confirmed its chemical structure. [, , ] Detailed analysis of its molecular structure is crucial for understanding its interactions with biological targets and designing potential derivatives with improved activity.
Mechanism of Action
Modulation of TTX-R Sodium Channels: Cochinchinenin A and B, structurally related to cochinchinenin, have been shown to modulate tetrodotoxin-resistant (TTX-R) sodium channels, which play a role in pain transmission. [, , , ]
Inhibition of Substance P Synthesis and Release: Dragon's blood, containing cochinchinenin, has been shown to block the synthesis and release of substance P, a neuropeptide involved in pain and inflammation. [, ]
Interaction with GLP-1 Receptor: Cochinchinenin C, another related compound, has demonstrated potential anti-diabetic activity by interacting with the glucagon-like peptide-1 (GLP-1) receptor. []
Applications
Analgesic Activity: Dragon's blood, containing cochinchinenin, has a long history of use as a traditional medicine for pain relief. [, ] Studies suggest that its analgesic effects might be attributed, in part, to the modulation of TTX-R sodium channels and inhibition of substance P release. [, , , , , ]
Anti-inflammatory Activity: Dragon's blood exhibits anti-inflammatory properties, potentially linked to the inhibition of substance P synthesis and release. [, ] Cochinchinenin might contribute to these effects.
Anti-diabetic Potential: Although not directly related to cochinchinenin, the closely related compound cochinchinenin C has shown promise as a potential nonpolypeptide anti-diabetic drug by targeting the GLP-1 receptor. [] This finding suggests that exploring the anti-diabetic properties of cochinchinenin itself could be a valuable research avenue.
Anti-Tumor Activity: Studies have shown that dragon's blood possesses anti-tumor activities. [] While the specific role of cochinchinenin in these activities is unclear, its presence in the resin warrants further investigation into its potential anti-tumor properties.
Related Compounds
Cochinchinenin A
Compound Description: Cochinchinenin A is a chalcone dimer found in Dragon's Blood, the resin of Dracaena cochinchinensis. [, ] It exhibits anti-inflammatory and analgesic effects, likely by inhibiting tetrodotoxin-resistant (TTX-R) sodium channels. [, , , , ] Studies suggest it follows an occupancy theory mode of action on TTX-R channels. []
Cochinchinenin B
Compound Description: Another chalcone dimer found in Dragon's Blood, Cochinchinenin B also possesses anti-inflammatory and analgesic properties. [, , , ] Research indicates its analgesic mechanism involves blocking substance P synthesis and release, potentially by inhibiting COX-2 protein induction and intracellular calcium ion concentration. [] Unlike Cochinchinenin A, it follows a rate theory mode of action on TTX-R channels. []
Loureirin A
Compound Description: A flavonoid isolated from Dragon's Blood, Loureirin A demonstrates interactions with human serum albumin (HSA). [, , ]
Relevance: While sharing a common source with Cochinchinenin, Loureirin A belongs to the flavonoid class, unlike the chalcone dimer structure of Cochinchinenin. [, , ] The research primarily focuses on their individual interactions with HSA and their potential contributions to Dragon's Blood's overall effects. [, , , ]
Loureirin B
Compound Description: Also a flavonoid present in Dragon's Blood, Loureirin B exhibits anti-inflammatory and analgesic properties. [, , , ] It contributes to the overall analgesic effect of Dragon's Blood. [, ]
Cochinchinenin C
Compound Description: Identified as a potential non-polypeptide anti-diabetic drug, Cochinchinenin C targets the glucagon-like peptide-1 (GLP-1) receptor. [] It interacts with the GLP-1 receptor through hydrophobic interactions, promoting insulin secretion and glucose metabolism. [] Additionally, it displays interaction with human serum albumin (HSA). [, ]
Relevance: Found alongside Cochinchinenin in Dragon's Blood, Cochinchinenin C represents a distinct structural entity. [, ] While both contribute to the diverse pharmacological profile of Dragon's Blood, Cochinchinenin C exhibits a specific focus on anti-diabetic activity through its interaction with the GLP-1 receptor. [, ]
3,4′-Dihydroxy-5-methoxystilbene
Compound Description: This stilbenoid compound was identified as a constituent of Dragon's Blood that gets absorbed into the bloodstream after administration. []
Relevance: Although co-occurring with Cochinchinenin in Dragon's Blood, 3,4′-dihydroxy-5-methoxystilbene represents a different class of compounds (stilbenoids). [, ] Further research is needed to understand its specific pharmacological activities and relationship to Cochinchinenin.
4′-Hydroxy-4,2′-dimethoxy-dihydrochalcone
Compound Description: This dihydrochalcone was identified as a new compound found in Dragon's Blood and was found to be absorbed into the bloodstream. []
Relevance: As a dihydrochalcone, this compound shares structural similarities with the chalcone dimers, Cochinchinenin and its analogs. [, ] Its presence in Dragon's Blood and absorption into the blood highlight its potential pharmacological relevance and require further investigation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GW 610 is an antitumor benzothiazole that shows growth-inhibitory activity against several cancer cell lines. In MCF-7 and MDA 468 human cancer cell lines, potent antiproliferative activity (growth inhibition (GI50) < 0.1 nM) was observed. Potent and selective activity was also observed in the NCI 60 human cancer cell line panel. In contrast with previously reported 2-(4-aminophenyl)benzothiazoles, GW 610 is not reliant on induction of cytochrome P 1A1 (CYP1A1) expression for antitumor activity.